molecular formula C15H14N4O3S3 B2507363 Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate CAS No. 1219844-61-7

Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Cat. No.: B2507363
CAS No.: 1219844-61-7
M. Wt: 394.48
InChI Key: GPLJUJIOKMWTMV-UHFFFAOYSA-N
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Description

Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzo[d]thiazole carboxamido group and a butanoate ester. Its synthesis likely involves coupling reactions between thiol-containing intermediates and activated esters, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

methyl 2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S3/c1-3-9(13(21)22-2)24-15-19-18-14(25-15)17-11(20)12-16-8-6-4-5-7-10(8)23-12/h4-7,9H,3H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLJUJIOKMWTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzothiazole ring and a thiadiazole moiety. These structural components contribute to its diverse biological activities.

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₃S₂
Molecular Weight 398.48 g/mol

The compound exhibits various biological activities primarily through the following mechanisms:

  • Antimicrobial Activity : this compound has shown efficacy against several fungal pathogens such as Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp. by interfering with their growth and reproduction pathways.
  • Anti-inflammatory Effects : In vivo studies have demonstrated that similar compounds exhibit significant anti-inflammatory activity. For instance, a related thiadiazole compound was shown to reduce inflammation markers such as TNF-α and IL-1β in carrageenan-induced edema models . This suggests potential applications in treating inflammatory diseases.
  • Anticancer Potential : The compound's structure suggests it may interact with specific cellular targets involved in cancer progression. Research on benzothiazole derivatives indicates they can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar benzothiazole and thiadiazole derivatives. The disk diffusion method used to assess antimicrobial activity revealed that these compounds effectively inhibited the growth of various pathogens:

Microorganism Inhibition Zone (mm) Compound Concentration (µg/ml)
Staphylococcus aureus15100
Candida albicans18100
Escherichia coli12100

Anti-inflammatory Studies

A study evaluating the anti-inflammatory effects of methyl thiadiazinan compounds showed promising results:

Time Point (hours) Percentage Inhibition (%) Standard Drug (%)
116.712.8
323.214.5
526.215.4

These results indicate that methyl thiadiazinan compounds could serve as effective anti-inflammatory agents by significantly reducing edema in animal models .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • A study on the synthesis and evaluation of new benzothiazole derivatives found them to possess substantial anticancer properties, particularly against breast cancer cell lines.
  • Another investigation into the anti-tubercular activity of benzothiazole-based compounds indicated their potential as novel therapeutic agents against resistant strains of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Thiadiazole Derivatives with Aromatic/Alkyl Substituents

Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) () share the 1,3,4-thiadiazole core but lack the benzo[d]thiazole moiety. Key differences include:

  • Physical Properties : 5h has a melting point of 133–135°C and an 88% yield, suggesting high crystallinity and efficient synthesis. The target compound’s larger aromatic system may increase its melting point beyond this range.
Oxadiazole-Based Analogues

Compounds like methyl-4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoate (5q) () replace the thiadiazole with an oxadiazole ring. Key contrasts include:

  • Bioactivity: Oxadiazoles in are noted as Rho/Myocardin-related transcription factor inhibitors, while thiadiazoles (e.g., ) exhibit insecticidal/fungicidal activity. The target compound’s benzo[d]thiazole may broaden its inhibitory spectrum.

Functional Group Variations

Thioether Linkers and Ester Groups

Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate () features a shorter acetate ester chain compared to the target’s butanoate.

  • Pharmacokinetics: The butanoate ester may improve lipophilicity and membrane permeability, extending half-life.
  • 68–88% in ).
Benzimidazole and Pyrazole Hybrids

Compounds like 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) () incorporate pyrazole-carbonitrile motifs.

  • Bioactivity : The pyrazole group in 7d may enhance hydrogen-bonding interactions, whereas the target’s benzo[d]thiazole could favor hydrophobic binding pockets.
  • Thermal Stability : 7d has a high melting point (191.8°C), likely due to its rigid pyrazole core. The target compound’s melting point may vary based on substituent flexibility.

Preparation Methods

Formation of Benzo[d]thiazole-2-carboxylic Acid

The benzo[d]thiazole core is synthesized via a Michael addition-oxidation sequence:

  • Michael Addition : 1,4-Benzoquinone reacts with L-cysteine methyl ester hydrochloride in ammonium hydroxide, yielding a hydroquinone intermediate.
  • Oxidation : Potassium ferricyanide oxidizes the hydroquinone to a benzothiazine derivative.
  • Ring Contraction : Acidic conditions (e.g., HCl) facilitate contraction to benzo[d]thiazole-2-carboxylic acid.

Reaction Conditions :

  • Solvent: Ethanol/water mixture
  • Temperature: Reflux (80–90°C)
  • Yield: ~65% after recrystallization.

Conversion to Carboxamide

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and subsequently treated with ammonia gas:
$$
\text{Benzo[d]thiazole-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}3} \text{Benzo[d]thiazole-2-carboxamide}
$$
Key Parameters :

  • Reaction time: 4–6 hours
  • Temperature: 0°C (for ammonia addition)
  • Yield: ~85%.

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

Cyclization of Thiosemicarbazides

Thiosemicarbazides serve as precursors for 1,3,4-thiadiazoles. A modified Hoggarth method is employed:

  • Thiosemicarbazide Formation : Hydrazine hydrate reacts with carbon disulfide (CS₂) in ethanol to form thiosemicarbazide.
  • Cyclization : Phosphoric acid (H₃PO₄) induces cyclodehydration, yielding 5-amino-1,3,4-thiadiazole-2-thiol.

Mechanistic Insight :
The reaction proceeds via intramolecular nucleophilic attack of the thiolate on the adjacent hydrazide carbon, followed by elimination of H₂O.

Optimization Data :

Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Reaction time 3 hours
Yield 72%

Coupling of Benzo[d]thiazole-2-carboxamide to 5-Amino-1,3,4-thiadiazole-2-thiol

Amide Bond Formation

Carbodiimide-mediated coupling links the two heterocycles:

  • Activation : Benzo[d]thiazole-2-carboxamide is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Coupling : The activated intermediate reacts with 5-amino-1,3,4-thiadiazole-2-thiol in dimethylformamide (DMF).

Critical Conditions :

  • Molar ratio (EDC:HOBt:carboxamide): 1.2:1.2:1
  • Temperature: 25°C (room temperature)
  • Yield: 78% after column chromatography.

Thioether Formation with Methyl 2-Bromobutanoate

Nucleophilic Substitution

The thiol group attacks the electrophilic carbon of methyl 2-bromobutanoate under basic conditions:
$$
\text{5-(Benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazole-2-thiol} + \text{CH}3\text{OCOC}3\text{H}_6\text{Br} \xrightarrow{\text{Base}} \text{Target compound}
$$
Base Selection :

  • Potassium carbonate (K₂CO₃) in acetone maximizes yield (82%) while minimizing ester hydrolysis.

Side Reactions :

  • Competing oxidation to disulfide (mitigated by nitrogen atmosphere).
  • Ester saponification (controlled by short reaction time: 2 hours).

Alternative Synthetic Routes

One-Pot Thiadiazole-Thioether Assembly

A streamlined approach combines thiadiazole synthesis and thioether formation in a single pot:

  • In Situ Cyclization : Thiosemicarbazide and methyl 2-bromobutanoate are co-reacted with POCl₃, yielding the thiadiazole-thioether directly.
  • Post-Cyclization Coupling : The pre-formed thiadiazole-thioether is coupled to benzo[d]thiazole-2-carboxamide.

Advantages :

  • Reduced purification steps.
  • Higher overall yield (68% vs. 55% for stepwise route).

Limitations :

  • Requires strict stoichiometric control to avoid byproducts.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization steps.
  • Catalytic Systems : Palladium catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates).
  • Green Chemistry : Replacement of POCl₃ with biodegradable reagents (e.g., ionic liquids).

Challenges and Mitigation Strategies

Challenge Solution
Thiol oxidation during storage Use of antioxidant additives (BHT)
Low solubility of intermediates Polar aprotic solvents (DMF, DMSO)
Regioselectivity in cyclization Steric directing groups on substrates

Q & A

Q. What are the typical synthetic routes for Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate?

The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives. Subsequent coupling with benzo[d]thiazole-2-carboxylic acid derivatives is achieved using carbodiimide-based coupling agents (e.g., EDC or DCC). The thioether linkage is introduced via nucleophilic substitution or thiol-disulfide exchange reactions. Final esterification or transesterification steps yield the methyl butanoate moiety .

Q. How is the compound characterized structurally?

Advanced analytical techniques are employed:

  • NMR spectroscopy (1H, 13C) confirms regiochemistry and substituent positions.
  • X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, critical for understanding bioactivity .
  • Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and purity .

Q. What safety precautions are required during handling?

The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must:

  • Use fume hoods and PPE (gloves, lab coats).
  • Avoid inhalation and skin contact.
  • Store in sealed containers at 2–8°C .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. For example, ICReDD combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis. This approach narrows solvent choices, temperature ranges, and catalyst systems, improving yields by 20–30% .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer efficacy often arise from:

  • Structural isomerism : Use 2D-NMR or X-ray to confirm regiochemistry.
  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobials) across labs.
  • Solubility effects : Compare activity in DMSO vs. aqueous buffers to identify false negatives .

Q. How does the thiadiazole-thioether moiety influence binding to biological targets?

Molecular docking studies reveal:

  • The thiadiazole ring interacts with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
  • The thioether linkage enhances membrane permeability via lipophilic interactions.
  • Substituents on the benzo[d]thiazole group modulate hydrogen bonding with residues like Asp86 in E. coli DNA gyrase .

Q. What advanced techniques validate in vitro bioactivity mechanisms?

  • Surface Plasmon Resonance (SPR) quantifies binding affinity to target proteins (e.g., tubulin for anticancer activity).
  • Metabolomic profiling (LC-MS) identifies downstream pathway perturbations (e.g., apoptosis markers in cancer cells) .

Data and Methodological Guidance

Q. How to design dose-response experiments for cytotoxicity studies?

  • Use a logarithmic concentration range (1 nM–100 µM) to capture EC50 values.
  • Include positive controls (e.g., doxorubicin for cancer cells) and normalize viability assays (MTT, resazurin) to untreated cells.
  • Validate results across ≥3 cell lines to assess selectivity .

Q. What computational tools predict ADMET properties?

  • SwissADME estimates solubility, permeability, and CYP450 interactions.
  • Molinspiration calculates drug-likeness parameters (e.g., LogP, TPSA).
  • AutoDock Vina screens for off-target binding to minimize toxicity .

Q. How to troubleshoot low yields in thiadiazole ring formation?

Common issues and solutions:

  • Incomplete cyclization : Optimize reaction time (24–48 hrs) and acid catalyst (H2SO4 vs. POCl3).
  • Byproduct formation : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

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